[1-(5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol -

[1-(5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol

Catalog Number: EVT-6178227
CAS Number:
Molecular Formula: C20H30N6O
Molecular Weight: 370.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-([1,1'-Biphenyl]-4-yl)-2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile (DRC-KS1)

  • Compound Description: DRC-KS1 was identified through computational docking studies as a potential inhibitor of Staphylococcus aureus Sortase A. It exhibited an MIC of 108.2 µg/mL against the target enzyme. []
  • Relevance: While not directly comparable in structure, DRC-KS1 shares a similar heterocyclic core with the target compound. Both contain a six-membered nitrogen-containing heterocycle fused to another ring system (chromene in DRC-KS1 and quinazoline in the target compound). Additionally, both possess a substituted phenyl ring and a nitrile group. The shared focus on inhibiting bacterial targets further suggests a potential relationship. []

(Z)-3-Methyl-4-((5-nitro-1H-indol-3-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one (DRC-KS2)

  • Compound Description: Similar to DRC-KS1, DRC-KS2 was identified as a potential Staphylococcus aureus Sortase A inhibitor through computational methods. It demonstrated an improved MIC of 45.8 µg/mL against the enzyme. []
  • Relevance: DRC-KS2, while possessing a distinct scaffold compared to [1-(5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol, shares the presence of a pyrazole ring. Both compounds also incorporate a nitro-substituted aromatic system, albeit with a different core (indole in DRC-KS2 and quinazoline in the target compound). The targeting of S. aureus Sortase A by both molecules further hints at a possible connection. []

3-Amino-4-arylidene-5-pyrazolone derivatives (2a-2e)

  • Compound Description: This series of compounds, containing a pyrazolone moiety, was synthesized and screened for antimicrobial activity against various bacteria and fungi. []
  • Relevance: The presence of the pyrazolone ring in these derivatives links them structurally to the 1-ethyl-1H-pyrazol-4-yl group within the target compound. The exploration of antimicrobial properties for both further reinforces this relationship. []

4-((Arylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl) derivatives (3a-3c)

  • Compound Description: These compounds, derived from the 3-amino-4-arylidene-5-pyrazolone derivatives (2a-2e), were synthesized by reacting with benzenesulfonyl chlorides. They demonstrated enhanced antimicrobial activity compared to their parent compounds. []
  • Relevance: As with the previous set, the shared pyrazolone core connects these derivatives to [1-(5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol. The focus on improving antimicrobial activity through structural modification further implies a possible link. []

Methyl 2-(arylidene)-5-(substituted phenyl)-3,5,8,8a-tetrahydro-7isopropyl-3-oxo-2H-thiazolo[3,2-a]pyrimidines-6-carboxylates (3f-3j)

  • Compound Description: This series, containing a thiazolo[3,2-a]pyrimidine core, was prepared via a Biginelli multicomponent reaction and subsequent modifications. They exhibited moderate to significant antimicrobial activity. []
  • Relevance: Although structurally distinct, these derivatives share a focus on antimicrobial activity with the target compound, suggesting a possible relationship. The presence of a fused heterocyclic system incorporating nitrogen and sulfur in these derivatives vaguely mirrors the quinazoline and pyrazole rings within [1-(5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol. []

Dopamine D2/D3 Agonists

  • Compound Description: The research paper discusses a range of dopamine D2/D3 agonists, including PD-128,907, PD-128,908, quinelorane, pramipexole, 7-OH-DPAT, quinpirole, bromocriptine, and apomorphine. These agonists were investigated for their ability to induce yawning in rats, a behavior associated with dopamine D3 receptor activation. []
  • Relevance: While not structurally similar, the target compound contains a tetrahydroquinazoline moiety, a common pharmacophore found in various dopamine receptor ligands. Therefore, it's plausible that the target compound could exhibit interactions with dopamine receptors, potentially as an agonist or antagonist. Exploring the activity of known D2/D3 agonists might offer insights into the pharmacological profile of the target compound. []

α1A-Adrenoceptor Isoforms

  • Compound Description: This paper examines the pharmacological profiles of four human α1A-adrenoceptor isoforms (α1A-1, α1A-2, α1A-3, and a novel α1A-4) using functional and binding assays. These isoforms, particularly α1A-4, are highly expressed in tissues like the prostate, liver, heart, and bladder. []
  • Relevance: The target compound's tetrahydroquinazoline structure is reminiscent of certain α1-adrenoceptor antagonists. It's conceivable, though speculative, that this compound might interact with α1-adrenoceptors, particularly given the potential for structural similarities with known antagonists. []

Properties

Product Name

[1-(5-{[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}-5,6,7,8-tetrahydro-2-quinazolinyl)-4-piperidinyl]methanol

IUPAC Name

[1-[5-[(1-ethylpyrazol-4-yl)methylamino]-5,6,7,8-tetrahydroquinazolin-2-yl]piperidin-4-yl]methanol

Molecular Formula

C20H30N6O

Molecular Weight

370.5 g/mol

InChI

InChI=1S/C20H30N6O/c1-2-26-13-16(11-23-26)10-21-18-4-3-5-19-17(18)12-22-20(24-19)25-8-6-15(14-27)7-9-25/h11-13,15,18,21,27H,2-10,14H2,1H3

InChI Key

VDVWJKBNDICZME-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)CNC2CCCC3=NC(=NC=C23)N4CCC(CC4)CO

Canonical SMILES

CCN1C=C(C=N1)CNC2CCCC3=NC(=NC=C23)N4CCC(CC4)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.